Cas no 119295-34-0 (1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol)
119295-34-0 structure
Product Name:1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol
Numero CAS:119295-34-0
MF:C25H20Cl3N3O6
MW:564.801803588867
CID:162870
PubChem ID:3082960
Update Time:2025-04-19
1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol
- 5-chloro-2-(2,4-dichlorophenoxy)phenol,2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate
- Kliostom
- 1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-, benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate - 5-chloro-2-(2,4-dichlorophenoxy)phenol (1:1)
- 2-Mehyl-5-nitro-1H-imidazole-1-ethanol benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
- 119295-34-0
- DTXSID20152398
- 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
- 5-chloro-2-(2,4-dichlorophenoxy)phenol;2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate
- 2-Methyl-5-nitro-1H-imidazole-1-ethanol benzoate (ester), mixt. with 5-chloro-2-(2,4-dichlorophenoxy)phenol
-
- Inchi: 1S/C13H13N3O4.C12H7Cl3O2/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h2-6,9H,7-8H2,1H3;1-6,16H
- Chiave InChI: KSKYQBBQGSJTKF-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C=CC=1OC1C=CC(=CC=1O)Cl)Cl.O(C(C1C=CC=CC=1)=O)CCN1C(=CN=C1C)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 563.042
- Massa monoisotopica: 563.041769
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 37
- Conta legami ruotabili: 7
- Complessità: 604
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 119
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 487.7°Cat760mmHg
- Punto di infiammabilità: 248.7°C
- PSA: 116.72
1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol Letteratura correlata
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
119295-34-0 (1H-Imidazole-1-ethanol, 2-mehyl-5-nitro-2-(2,4-dichlorophenoxy)phenol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso